
Maltosan
Overview
Description
Maltosan, also known as 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-beta-D-glucopyranose, is a carbohydrate compound derived from maltose. It is a disaccharide formed from two glucose molecules joined by an alpha (1→4) glycosidic bond. This compound is commonly used in the food industry as a nutritive ingredient and has applications in biomedical research due to its structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltosan can be synthesized through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to the formation of anhydrosugars, including this compound . The reaction conditions typically involve temperatures ranging from 300 to 600 degrees Celsius. The pyrolysis process can be optimized by using catalysts to increase the yield and selectivity of this compound .
Industrial Production Methods
In industrial settings, this compound is produced from starch through enzymatic hydrolysis. Enzymes such as alpha-amylase and beta-amylase break down starch into maltose, which is then converted to this compound through further enzymatic reactions . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Maltosan undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: this compound can be hydrolyzed to produce glucose.
Oxidation: this compound can be oxidized to form gluconic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Enzymes like maltase, acidic or basic conditions.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Major Products Formed
Hydrolysis: Glucose
Oxidation: Gluconic acid
Reduction: Sorbitol
Scientific Research Applications
Food Industry Applications
Functional Properties
Maltosan exhibits several functional properties that make it valuable in food processing:
- Low Osmotic Pressure : This property helps in maintaining moisture in food products.
- High Water-Holding Capacity : This characteristic enhances the texture and shelf life of various food items.
- Mild Sweetness : this compound can be used as a sugar substitute in low-calorie products.
- Inhibition of Sucrose Crystallization : This is beneficial in confectionery and bakery products .
Specific Uses
- Bakery Products : this compound is utilized as an anti-staling agent to improve the quality and shelf life of bread and baked goods. It helps maintain the softness of the product by reducing water activity .
- Beverages : In beer production, this compound contributes to foam stability and overall quality .
- Infant Formulas : Its digestibility makes it suitable for inclusion in infant nutrition products.
Healthcare Applications
This compound has been investigated for its potential health benefits:
- Prebiotic Effects : It promotes the growth of beneficial gut bacteria, contributing to improved digestive health and immune function .
- Clinical Chemistry : this compound serves as a substrate for measuring blood glucose levels, which is crucial in diabetes management .
- Antibacterial Properties : Research indicates that certain maltooligosaccharides exhibit antibacterial activity against pathogens like Erwinia species, suggesting potential uses in agricultural health .
Biotechnology Applications
This compound's role extends into biotechnology, particularly in enzyme assays:
- Substrate for Enzyme Activity Measurement : Fluorogenic derivatives of maltoligosaccharides are employed to assess various enzyme activities, including those of glycogen phosphorylase and α-amylase. These applications highlight its importance in biochemical research .
- Gene Expression Studies : The ability of Candida maltosa to metabolize maltose and related substrates has been explored for genetic studies and fermentation processes .
Agricultural Applications
This compound's antibacterial properties make it a candidate for agricultural applications:
- Plant Protection : The inhibition of plant pathogens by maltotetraose suggests potential uses as a natural biopesticide .
- Soil Health Improvement : Oligosaccharides can enhance soil microbial activity, promoting healthier crop growth.
Case Study 1: Anti-Staling Agent in Bakery
A study demonstrated that the addition of maltotetraose significantly reduced staling in bread products by maintaining moisture levels over time. This application not only improved consumer satisfaction but also reduced food waste due to spoilage.
Case Study 2: Prebiotic Effects on Gut Health
Research involving a controlled trial indicated that participants consuming maltodextrins derived from this compound experienced improved gut microbiota diversity, leading to enhanced digestive health markers compared to a control group.
Mechanism of Action
Maltosan exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. It acts as a substrate for enzymes such as maltase and alpha-amylase, which catalyze its hydrolysis to glucose . The glucose produced can then enter various metabolic pathways, providing energy and serving as a building block for other biomolecules .
Comparison with Similar Compounds
Maltosan is similar to other disaccharides such as sucrose, lactose, and cellobiose. it is unique due to its specific glycosidic bond and its formation through the pyrolysis of cellulose .
Sucrose: Composed of glucose and fructose, joined by an alpha (1→2) glycosidic bond.
Lactose: Composed of glucose and galactose, joined by a beta (1→4) glycosidic bond.
Cellobiose: Composed of two glucose molecules, joined by a beta (1→4) glycosidic bond.
This compound’s unique structure and formation process make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-QUYVBRFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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